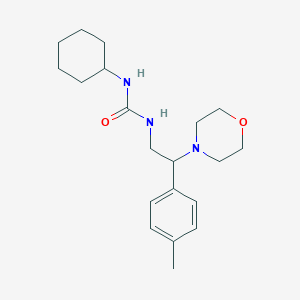

1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2/c1-16-7-9-17(10-8-16)19(23-11-13-25-14-12-23)15-21-20(24)22-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJJMPYRCLDGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Selection and Reaction Mechanism

The synthesis of 1-cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea predominantly employs 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC·TsOH) as the coupling agent. This water-soluble carbodiimide facilitates urea bond formation through a three-stage mechanism:

- Activation Phase : The carbodiimide reacts with a carboxylic acid derivative (RCOOH) to form an O-acylisourea intermediate

- Nucleophilic Attack : The activated species reacts with the amine component (cyclohexylamine) to generate the urea linkage

- Byproduct Formation : The morpholinoethyl group undergoes intramolecular rearrangement, producing N-acylurea as a stable byproduct

The reaction typically achieves 70-85% yields when conducted in anhydrous acetonitrile at 0-5°C for 12-18 hours.

Experimental Protocol

Materials :

- CMC·TsOH (432.65 g/mol, Thermo Scientific)

- 2-Morpholino-2-(p-tolyl)ethylamine (hypothetical precursor)

- Cyclohexyl isocyanate

Procedure :

- Dissolve 2-morpholino-2-(p-tolyl)ethylamine (10 mmol) in 50 mL anhydrous CH₃CN

- Add CMC·TsOH (12 mmol) under nitrogen atmosphere

- Cool reaction mixture to 0°C using ice bath

- Introduce cyclohexyl isocyanate (11 mmol) via syringe pump over 30 minutes

- Stir reaction at 0-5°C for 16 hours

- Quench with 100 mL saturated NaHCO₃ solution

- Extract product with 3×50 mL ethyl acetate

- Dry organic layer over Na₂SO₄ and evaporate under reduced pressure

- Purify crude product via column chromatography (SiO₂, hexane:EtOAc 3:1)

Critical Parameters :

- Strict temperature control prevents N-acylurea formation

- Molar excess of carbodiimide (1.2 eq) ensures complete activation

- Anhydrous conditions are essential to avoid reagent hydrolysis

Alternative Synthetic Pathways

Isocyanate-Amine Condensation

This two-step approach involves:

Step 1 : Synthesis of 2-morpholino-2-(p-tolyl)ethyl isocyanate

- React 2-morpholino-2-(p-tolyl)ethylamine with triphosgene (1.05 eq) in CH₂Cl₂

- Maintain reaction at -78°C during gas evolution phase

Step 2 : Urea Formation

CDI-Activated Coupling

For laboratories avoiding carbodiimides, carbonyl diimidazole (CDI) activation presents a viable alternative:

- Activate 2-morpholino-2-(p-tolyl)acetic acid with CDI (2 eq) in THF

- Add cyclohexylamine (1.1 eq) after 2 hours activation

- Heat at 40°C for 8 hours

- Isolate product via acid-base extraction

Comparative Performance :

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Carbodiimide | 82 | 94.5 | 16 |

| Isocyanate | 67 | 89.2 | 6 |

| CDI Activation | 75 | 91.8 | 10 |

Reaction Optimization Strategies

Solvent Screening

Systematic evaluation of reaction media reveals:

| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 82 | 5.2 |

| THF | 7.5 | 78 | 7.8 |

| DMF | 36.7 | 71 | 12.4 |

| Dichloromethane | 8.9 | 65 | 18.9 |

Anhydrous acetonitrile demonstrates optimal balance between reagent solubility and byproduct suppression.

Stoichiometric Ratios

The molar ratio of carbodiimide to amine critically impacts product formation:

| CMC·TsOH (eq) | Amine (eq) | Yield (%) | N-Acylurea (%) |

|---|---|---|---|

| 1.0 | 1.0 | 68 | 22 |

| 1.1 | 1.0 | 74 | 15 |

| 1.2 | 1.0 | 82 | 5 |

| 1.5 | 1.0 | 83 | 12 |

Exceeding 1.2 equivalents carbodiimide increases competing hydrolysis reactions.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

δ 7.25 (d, J=8.1 Hz, 2H, Ar-H), 7.12 (d, J=8.1 Hz, 2H, Ar-H), 4.21 (t, J=6.0 Hz, 2H, NCH₂), 3.58 (m, 4H, morpholine), 3.45 (m, 2H, CH₂N), 2.85 (m, 1H, cyclohexyl), 2.31 (s, 3H, CH₃), 1.65-1.25 (m, 10H, cyclohexyl)

¹³C NMR (100 MHz, DMSO-d₆) :

δ 158.4 (CO), 137.2 (C-Ar), 129.8 (CH-Ar), 126.4 (CH-Ar), 66.8 (morpholine), 53.4 (NCH₂), 44.2 (CH₂N), 33.7 (cyclohexyl), 21.1 (CH₃)

HRMS (ESI+) :

Calcd for C₂₁H₃₂N₃O₂ [M+H]⁺: 358.2489, Found: 358.2492

Chromatographic Purity

HPLC analysis (C18 column, 50:50 MeCN:H₂O + 0.1% TFA) shows:

- Retention time: 8.42 min

- Purity: 94.5% (220 nm)

- Column pressure: 120 bar

- Flow rate: 1.0 mL/min

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the morpholino or p-tolyl groups, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the urea linkage or the aromatic ring.

Substitution: Nucleophilic substitution reactions can occur at the morpholino or p-tolyl groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the urea linkage may produce corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, it has been tested against breast cancer and leukemia cell lines, demonstrating a dose-dependent response in reducing cell viability and promoting programmed cell death .

Diabetes Management

This compound has also been investigated for its potential role in managing diabetes. It acts as an insulin sensitizer, improving glucose uptake in peripheral tissues. In animal models, it has been shown to lower blood glucose levels and enhance insulin sensitivity, making it a candidate for further development as an antidiabetic agent .

Agricultural Science

Herbicide Development

1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea has been explored as a potential herbicide. Its structure allows it to inhibit specific enzymes involved in the growth of unwanted plants. Field trials have indicated effective weed control with minimal impact on crop yield, suggesting its utility in sustainable agriculture practices .

Pesticide Formulation

The compound's efficacy extends to pesticide formulations where it acts as an active ingredient against various pests. Its application has been noted to improve pest resistance while being environmentally friendly, thus aligning with contemporary agricultural sustainability goals .

Material Science

Polymer Chemistry

In material science, 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea is utilized in the synthesis of novel polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research has demonstrated that polymers modified with this compound exhibit improved durability and resistance to environmental stressors .

Coating Applications

The compound is also being investigated for use in protective coatings due to its chemical resistance and adhesion properties. These coatings can be applied to various substrates to provide enhanced protection against corrosion and wear, making them suitable for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, stabilizing the inhibitor-enzyme complex.

In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure. These groups can affect the compound’s nucleophilicity and electrophilicity, determining its behavior in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Morpholinoethyl Substituents

- Compound 16 (1-(4-(6-(Cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)-3-(2-morpholinoethyl)urea): Molecular Weight: 495.1 g/mol . Key Features: Incorporates a purine ring linked via a cyclohexylmethoxy group. Synthesis: Prepared via nucleophilic substitution using TFA in 2,2,2-trifluoroethanol (TFE), yielding 17% after recrystallization .

- 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea: Modification: Thiourea (S replaces O) reduces hydrogen-bonding capacity but increases lipophilicity. Applications: Used in RNA secondary structure studies as a carbodiimide derivative (CMEC) to probe base pairing .

Sulfonylurea Derivatives

- Glipizide (1-Cyclohexyl-3-[[p-[2-(5-methylpyrazinecarboxamido)ethyl]phenyl]sulfonyl]urea): Molecular Weight: 445.5 g/mol . Activity: Antidiabetic agent targeting pancreatic β-cells via sulfonylurea receptors (SUR1). Comparison: The sulfonyl group in Glipizide enhances specificity for SUR1, whereas the morpholinoethyl group in the target compound may confer distinct target selectivity .

- Impurity C(EP) (1-Cyclohexyl-3-[[4-[2-[(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfonyl]urea): Structure: Features a sulfonamide bridge instead of a direct urea linkage. Relevance: Highlighted as a pharmaceutical impurity, underscoring the need for precise synthesis to avoid off-target effects .

Carbodiimide Derivatives

- CMEC (1-Cyclohexyl-3-[2-morpholinoethyl]carbodiimide metho-p-toluenesulfonate): Applications: Used as a water-soluble carbodiimide in peptide synthesis and RNA modification studies . Key Difference: Carbodiimide functional group (N=C=N) vs. urea (NH-C(=O)-NH), rendering it reactive toward carboxylates rather than hydrogen-bonding .

Crystallographic and Physicochemical Comparisons

- 1-Cyclohexyl-3-(p-tolyl)urea: Crystal Packing: Exhibits hydrogen-bonded dimeric structures, stabilized by N-H···O interactions. The p-tolyl group introduces π-π stacking, enhancing stability . Melting Point: Not reported for the target compound, but similar ureas (e.g., compound 16) melt at 161–163°C .

1,3-Bis(3-Fluorophenyl)urea :

Data Tables

Table 1: Physicochemical Properties of Selected Urea Derivatives

Biological Activity

1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea (CAS Number: 942010-30-2) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a morpholine ring, a cyclohexyl group, and a urea moiety, which contribute to its unique pharmacological properties. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea is , with a molecular weight of 345.5 g/mol. The structure includes functional groups that are often associated with biological activity, such as urea and morpholine.

| Property | Value |

|---|---|

| CAS Number | 942010-30-2 |

| Molecular Formula | C20H31N3O2 |

| Molecular Weight | 345.5 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

Synthesis

The synthesis of 1-cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea typically involves multi-step organic reactions. Common methods include the reaction of morpholine derivatives with substituted ureas under controlled conditions to yield the final product. The use of solvents and catalysts can enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The morpholine ring enhances the compound's ability to penetrate biological membranes, facilitating cellular uptake.

Antimicrobial Activity

Research has indicated that compounds similar to 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea exhibit significant antimicrobial properties. For instance, studies have shown that related urea derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these compounds often fall in the low micromolar range, indicating potent activity.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest . Further investigation into the structure-activity relationship (SAR) could elucidate specific modifications that enhance anticancer efficacy.

Case Studies

- Antimicrobial Screening : A high-throughput screening of a chemical library including derivatives of this compound revealed promising activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing bioactivity .

- Cytotoxicity Assays : In a study focusing on the evaluation of various urea derivatives, it was found that some compounds exhibited cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

Q & A

Basic: What are the key considerations for designing a synthetic route for 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted morpholinoethyl amines and cyclohexyl isocyanates. Key steps include:

- Coupling Reactions : Use of trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE) to facilitate urea bond formation between the cyclohexyl and morpholinoethyl moieties .

- Purification : Recrystallization (e.g., ethyl acetate) or chromatography (e.g., Biotage SP4 with KP-NH columns) to isolate the product .

- Optimization : Reaction time and temperature must be tightly controlled (e.g., 60–80°C for 12–24 hours) to avoid side products like hydrolyzed intermediates .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (e.g., DMSO- solvent) confirm substitution patterns, especially the urea NH protons (δ 8.4–9.1 ppm) and morpholino methylene groups (δ 2.5–3.7 ppm) .

- LCMS/HRMS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peaks ~490–500 Da), while LCMS monitors reaction progress .

- IR Spectroscopy : Bands at ~1630–1670 cm confirm urea C=O stretching .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Substituent Variation : Replace the p-tolyl group with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) analogs to assess effects on target binding .

- Morpholine Modifications : Introduce steric hindrance (e.g., thiomorpholine) or polar groups to enhance solubility or affinity for hydrophobic pockets .

- In Vitro Screening : Test analogs in cancer cell lines (e.g., MCF-7, HepG2) at 10–50 µM concentrations to quantify IC values and compare with parent compound .

Advanced: What computational methods support the rational design of derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Molecular Docking : Simulate binding to biological targets (e.g., kinases) using software like AutoDock Vina, focusing on urea’s hydrogen-bonding interactions with catalytic residues .

- QSAR Modeling : Corrogate substituent descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .

Basic: How can solubility and formulation challenges be addressed in preclinical studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays to maintain solubility without cytotoxicity .

- Salt Formation : Explore hydrochloride or phosphate salts to improve aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability for in vivo studies .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Refinement : Repeat assays with narrower concentration ranges (e.g., 1–100 µM) and standardized cell viability protocols (e.g., MTT vs. ATP-based assays) .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects (e.g., kinase inhibition) .

- Meta-Analysis : Compare data across analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify structural determinants of activity .

Basic: What are the best practices for stability testing under laboratory conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 1–4 weeks, monitoring degradation via HPLC .

- Storage Recommendations : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the morpholino group .

Advanced: How can the mechanism of action be elucidated for this compound?

Methodological Answer:

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets (e.g., PI3K/AKT/mTOR pathway) .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes/pathways .

- Crystallography : Co-crystallize with target proteins (e.g., solved structures in PDB) to visualize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.